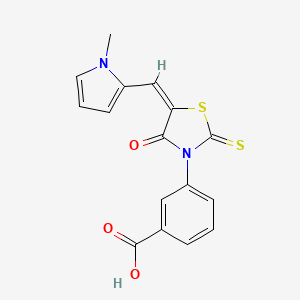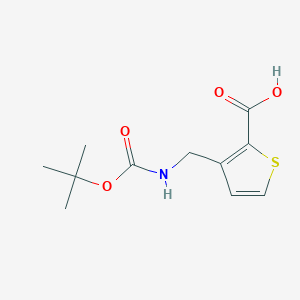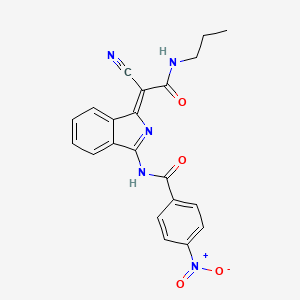
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Antimicrobial Activity
Quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) reported on the synthesis of new quinazolines screened for their antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus. Their findings underscore the role of quinazoline compounds in developing new antimicrobial therapies (N. Desai, P. N. Shihora, & D. Moradia, 2007).
Molecular Docking and Spectroscopy Studies
El-Azab et al. (2016) conducted FT-IR, FT-Raman spectra analyses, and molecular docking studies of a similar quinazolin-2-ylthioacetamido benzoate derivative. Their research provided insights into the molecule's stability, charge delocalization, and potential inhibitory activity against specific enzymes, illustrating the compound's relevance in medicinal chemistry and drug design (A. El-Azab et al., 2016).
Synthesis for Anticholinesterase Activity
Titov et al. (2022) explored the synthesis of isomeric benzazecines with quinazoline fragments for evaluating their anticholinesterase activity. This study indicates the potential of quinazoline derivatives in treating diseases associated with cholinesterase enzymes, such as Alzheimer's disease (A. Titov et al., 2022).
Antiproliferative and Antimicrobial Activities
Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity. This research further highlights the broad spectrum of biological activities that quinazoline compounds can exhibit, including potential antiproliferative effects against cancer cells (O. M. Habib, H. M. Hassan, & A. El‐Mekabaty, 2013).
Inhibition of Tubulin Polymerization
Minegishi et al. (2015) identified a quinazoline derivative as a tubulin polymerization inhibitor, suggesting its potential in cancer therapy by affecting cell division and growth. Such findings underscore the versatility of quinazoline derivatives in the development of novel anticancer agents (Hidemitsu Minegishi et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate involves the condensation of 3-methoxypropyl anthranilic acid with ethyl carbamate, followed by cyclization with isatoic anhydride to form the intermediate 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoic acid. The final step involves esterification of the intermediate with ethyl iodide to form the target compound.", "Starting Materials": [ "3-methoxypropyl anthranilic acid", "ethyl carbamate", "isatoic anhydride", "ethyl iodide" ], "Reaction": [ "Step 1: Condensation of 3-methoxypropyl anthranilic acid with ethyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(3-methoxypropyl)ureido)benzoic acid.", "Step 2: Cyclization of the intermediate with isatoic anhydride in the presence of a base such as triethylamine (TEA) to form the intermediate 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoic acid.", "Step 3: Esterification of the intermediate with ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to form the target compound (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate." ] } | |
CAS-Nummer |
941895-06-3 |
Molekularformel |
C22H24N4O5 |
Molekulargewicht |
424.457 |
IUPAC-Name |
ethyl 4-[[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C22H24N4O5/c1-3-31-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-4-5-8-18(17)24-22(29)26(19)13-6-14-30-2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,23,25,28) |
InChI-Schlüssel |
VOFHEISVJCKTQH-NCELDCMTSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2598011.png)

![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)


![2-(2-(4-(2-hydroxy-2-(4-nitrophenyl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2598018.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2598019.png)
![3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B2598020.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2598022.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)

![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)
